molecular formula C7H3BrCl2O B1344193 4-Bromo-3,5-dichlorobenzaldehyde CAS No. 120077-80-7

4-Bromo-3,5-dichlorobenzaldehyde

Cat. No.: B1344193
CAS No.: 120077-80-7
M. Wt: 253.9 g/mol
InChI Key: RTAOUCJQYRVMJD-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dichlorobenzaldehyde (CAS 120077-80-7) is an aromatic aldehyde with the molecular formula C7H3BrCl2O and a molecular weight of 253.91 g/mol . Halogenated benzaldehydes like this one are key synthetic intermediates in organic and medicinal chemistry . The presence of multiple halogen atoms and an aldehyde functional group on the benzene ring makes this compound a valuable and versatile building block for further chemical transformations . The aldehyde group is highly reactive and readily undergoes nucleophilic addition and condensation reactions, enabling the synthesis of a wide range of derivatives . The specific pattern of bromo and chloro substituents on the ring is significant, as halogens can influence the molecule's reactivity and direct the regioselectivity of subsequent electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings . As a multi-halogenated benzaldehyde, it serves as a crucial precursor in research areas including pharmaceutical synthesis, pesticide formulation, and the development of dyes and advanced materials . This product is intended For Research Use Only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,5-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAOUCJQYRVMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302639
Record name 4-Bromo-3,5-dichlorobenzaldehyde
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Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120077-80-7
Record name 4-Bromo-3,5-dichlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120077-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dichlorobenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID601302639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-3,5-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Section 1: Introduction

4-Bromo-3,5-dichlorobenzaldehyde is a halogenated aromatic aldehyde, a class of compounds that serve as versatile intermediates in modern organic synthesis. Its molecular architecture, featuring an electrophilic aldehyde functional group and three distinct halogen substituents on the aromatic ring, offers a unique combination of reactive sites. This makes it a valuable building block for constructing complex molecular frameworks, particularly in the fields of medicinal chemistry and materials science. For researchers and drug development professionals, a thorough understanding of this compound's physicochemical properties is the foundation for its effective application in novel synthetic pathways.

This guide provides a comprehensive technical overview of this compound, consolidating its known and predicted properties. We will delve into its core physical characteristics, spectroscopic signature for analytical confirmation, typical reactivity, and essential safety protocols. By grounding this information in the context of analogous, well-characterized compounds, this document aims to equip scientists with the practical and theoretical knowledge required for its successful use in the laboratory.

Section 2: Core Physicochemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification strategies. While extensive experimental data for this specific molecule is not widely published, we can establish a robust profile through data from chemical suppliers and by drawing logical comparisons with structurally similar compounds.

PropertyValue / Expected ValueSource / Rationale
IUPAC Name This compound---
CAS Number 120077-80-7BenchChem[1]
Molecular Formula C₇H₃BrCl₂OBenchChem[1]
Molecular Weight 253.91 g/mol BenchChem[1]
Physical Appearance Expected to be a white to off-white crystalline solid.Based on analogues like 3,5-Dichlorobenzaldehyde (white powder)[2] and 1-Bromo-3,5-dichlorobenzene (white solid)[3].
Melting Point Expected to be in the range of 70-85 °C.This is an estimation. It should be higher than that of 3,5-Dichlorobenzaldehyde (63-66 °C)[2] due to the heavier bromine atom increasing intermolecular forces. It is likely to be similar to or slightly higher than its parent compound, 1-Bromo-3,5-dichlorobenzene (73-75 °C)[3].
Boiling Point No experimental data available. Predicted to be >250 °C at atmospheric pressure.The boiling point of 1-Bromo-3,5-dichlorobenzene is 232 °C[3]. The addition of the polar aldehyde group would significantly increase the boiling point.
Solubility Expected to be poorly soluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Ethyl Acetate, Acetone, THF).The nonpolar, halogenated aromatic ring dominates the molecule's character. Analogue 4-Bromobenzaldehyde is soluble in ethanol, ether, and chloroform[4].

Section 3: Spectroscopic and Analytical Characterization

Accurate structural confirmation of this compound is critical. The following sections describe the expected spectroscopic data based on its structure and established principles of analytical chemistry.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be remarkably simple due to the molecule's C₂ᵥ symmetry.

  • ~9.9-10.1 ppm (s, 1H): This singlet corresponds to the aldehydic proton. Its significant downfield shift is characteristic, resulting from the strong deshielding effect of the carbonyl group's electronegative oxygen atom and magnetic anisotropy[5].

  • ~7.8-8.0 ppm (s, 2H): This singlet represents the two chemically equivalent aromatic protons at the C2 and C6 positions. Their equivalence arises from the plane of symmetry bisecting the C1-C4 axis of the benzene ring.

Expected ¹³C NMR Spectrum

Due to molecular symmetry, only four signals are expected in the aromatic/carbonyl region:

  • ~190 ppm: Carbonyl carbon (C=O) of the aldehyde.

  • ~140-145 ppm: Quaternary aromatic carbon bonded to the bromine (C4).

  • ~135-140 ppm: Quaternary aromatic carbons bonded to the chlorines (C3, C5).

  • ~130-135 ppm: Quaternary aromatic carbon bonded to the aldehyde group (C1).

  • ~128-132 ppm: Aromatic carbons bonded to hydrogen (C2, C6).

Expected Infrared (IR) Spectrum

The IR spectrum should display characteristic absorption bands for its functional groups:

  • ~1710-1690 cm⁻¹ (strong, sharp): C=O stretch of the aromatic aldehyde.

  • ~2850-2820 cm⁻¹ and ~2750-2720 cm⁻¹ (medium): Fermi double resonance of the aldehydic C-H stretch.

  • ~1580-1550 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

  • Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations.

Expected Mass Spectrum (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide a definitive molecular weight and a characteristic isotopic pattern. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) creates a unique molecular ion cluster.

  • Molecular Ion (M⁺•): The spectrum will show a cluster of peaks for the molecular ion. The most abundant peaks would be at m/z 252 (C₇H₃⁷⁹Br³⁵Cl₂O), 254 (containing one ³⁷Cl or one ⁸¹Br), 256 (containing two ³⁷Cl or one ⁸¹Br and one ³⁷Cl), and 258 (containing one ⁸¹Br and two ³⁷Cl). The relative intensities of this cluster provide a powerful diagnostic tool for confirming the elemental composition.

  • Key Fragments: Fragmentation would likely involve the loss of a hydrogen atom ([M-H]⁺), loss of carbon monoxide ([M-CHO]⁺), or cleavage of the halogen atoms.

Analytical Workflow

The robust characterization of a synthesized batch of this compound requires a systematic analytical approach.

G cluster_purification Purification cluster_analysis Structural Confirmation P1 Crude Product (from synthesis) P2 Column Chromatography (Silica Gel, Hexane/EtOAc) P1->P2 Isolate major component A1 Purity Check (TLC/GC-MS) P2->A1 Purified Fractions A2 Mass Spectrometry (Confirm MW & Isotope Pattern) A1->A2 If pure A3 NMR Spectroscopy (¹H, ¹³C - Confirm Connectivity) A2->A3 A4 IR Spectroscopy (Confirm Functional Groups) A3->A4 Result Confirmed Structure & Purity >95% A4->Result

Caption: Logical workflow for the purification and analytical characterization of this compound.

Section 4: Synthesis and Chemical Reactivity

This compound is typically synthesized via the oxidation of its corresponding alcohol, 4-bromo-3,5-dichlorobenzyl alcohol. This transformation is a cornerstone of organic synthesis and can be achieved using various reagents.

G Reactant 4-Bromo-3,5-dichlorobenzyl alcohol C₇H₅BrCl₂O Product This compound C₇H₃BrCl₂O Reactant->Product Oxidation Oxidant Oxidizing Agent (e.g., PCC, DMP, MnO₂) Oxidant->Product

Caption: General synthesis pathway for this compound via oxidation.

The reactivity of this molecule is twofold:

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, Wittig olefination, and reductive amination to form amines.

  • Aromatic Ring: The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to its utility as a building block in drug discovery.

Section 5: Applications in Research and Drug Development

The synthetic utility of this compound is its primary value to researchers. It serves as a scaffold upon which greater molecular complexity can be built. The strategic placement of the three halogen atoms and the aldehyde group allows for sequential, site-selective modifications.

For instance, the aldehyde can be transformed first, followed by a Suzuki coupling at the C-Br position, leaving the two chlorine atoms untouched for potential later-stage modifications or as stable substituents that modulate the electronic properties and metabolic stability of a final drug candidate. This stepwise elaboration is a powerful strategy in the synthesis of targeted therapeutics.

Section 6: Safety, Handling, and Storage

  • GHS Hazard Classification (Predicted):

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed[6].

    • Skin Irritation (Category 2): Causes skin irritation[6].

    • Eye Irritation (Category 2A): Causes serious eye irritation[6].

    • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation[6].

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

    • Avoid breathing dust or vapors. Avoid contact with skin and eyes[7].

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents and bases. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability[8].

Section 7: Experimental Protocol: Synthesis via PCC Oxidation

This protocol details a representative lab-scale synthesis of this compound from the corresponding benzyl alcohol using Pyridinium Chlorochromate (PCC).

Objective: To oxidize 4-bromo-3,5-dichlorobenzyl alcohol to this compound.

Materials:

  • 4-bromo-3,5-dichlorobenzyl alcohol (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Diethyl Ether

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add a suspension of PCC (1.5 eq) in anhydrous DCM. The volume of DCM should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of alcohol).

    • Causality: Anhydrous conditions are crucial because the presence of water can lead to the formation of a gem-diol from the product aldehyde, which could be over-oxidized to the carboxylic acid[9].

  • Addition of Alcohol: Dissolve 4-bromo-3,5-dichlorobenzyl alcohol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.

  • Reaction Monitoring: The reaction mixture will turn dark brown/black. Stir vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 2-4 hours.

    • Trustworthiness: TLC allows for direct visualization of the consumption of the starting material (alcohol) and the appearance of the product (aldehyde), which will have a higher Rf value.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel in a fritted funnel, and wash thoroughly with additional diethyl ether.

    • Causality: The silica gel plug effectively adsorbs the chromium byproducts and excess PCC, simplifying purification. Diethyl ether is used as it is a good solvent for the product but a poor solvent for the chromium salts.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

References

  • PubChem. 4-Bromo-3,5-difluorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. [Link]

  • Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Loba Chemie. BENZALDEHYDE EXTRA PURE - Safety Data Sheet. [Link]

Sources

A- A Technical Guide to the Solubility of 4-Bromo-3,5-dichlorobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that governs reaction kinetics, purification strategies, and formulation development.[1][2] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-Bromo-3,5-dichlorobenzaldehyde in common organic solvents. While specific quantitative data for this compound is not widely published, this document outlines the fundamental principles of solubility and provides a detailed, self-validating experimental protocol based on the isothermal shake-flask method, a technique widely recognized for its reliability.[3] We delve into the theoretical underpinnings of solute-solvent interactions, offer a step-by-step methodology for accurate solubility measurement, and provide guidance on data analysis and interpretation.

Introduction

This compound is a halogenated aromatic aldehyde. Its structural congeners are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4] Accurate solubility data is paramount for its effective use. For instance, in chemical synthesis, the choice of solvent directly impacts reaction rates and yield by ensuring reactants are in the same phase. During purification, solubility differences in various solvents are exploited for techniques like recrystallization. In drug development, the solubility of an API or its precursors can influence bioavailability and the choice of delivery vehicle.[1]

This guide addresses the practical need for reliable solubility data by equipping scientists with the tools to generate it themselves. We will explore the molecular characteristics of this compound and how they predict its behavior in solvents of varying polarity.

Part 1: Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution.[5] The governing principle is the Gibbs free energy of dissolution (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) as described by the equation ΔG = ΔH – TΔS.[6] A negative ΔG, indicating a spontaneous process, favors dissolution.

This is often simplified to the adage "like dissolves like," which relates the intermolecular forces of the solute and solvent.[7][8] To dissolve a solute, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[7]

Molecular Profile of this compound:

  • Structure: A benzene ring substituted with one bromine atom, two chlorine atoms, and an aldehyde group (-CHO).

  • Polarity: The molecule possesses moderate polarity. The carbon-halogen and carbon-oxygen bonds are polar, creating dipole moments. However, the largely nonpolar benzene ring and the symmetrical placement of the chlorine atoms diminish the overall molecular dipole.

  • Intermolecular Forces:

    • Dipole-Dipole Interactions: Due to the polar C-Cl, C-Br, and C=O bonds.

    • London Dispersion Forces: Present due to the large electron cloud of the benzene ring and halogen atoms.

    • Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor, but the molecule lacks a hydrogen bond donor.

Predicting Solubility:

Based on these features, we can make educated predictions:

  • High Solubility in Moderately Polar and Nonpolar Solvents: Solvents that can engage in dipole-dipole interactions and have significant London dispersion forces are likely to be effective. Examples include chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and ketones (e.g., acetone).

  • Lower Solubility in Highly Polar, Protic Solvents: Solvents like water and short-chain alcohols (methanol, ethanol) are dominated by strong hydrogen-bonding networks. The energy required to disrupt these networks may not be sufficiently compensated by the formation of new bonds with this compound, which can only act as a hydrogen bond acceptor.

  • Low Solubility in Apolar, Aliphatic Solvents: While nonpolar solvents like hexane primarily interact via London dispersion forces, they may lack the dipole interactions necessary to effectively solvate the polar aldehyde group, leading to lower solubility compared to solvents of moderate polarity.

The following diagram illustrates the relationship between solvent type and the primary intermolecular forces at play when dissolving this compound.

G cluster_solute Solute: this compound cluster_solvents Solvent Classes solute Properties: - Moderate Polarity - Dipole-Dipole - London Dispersion - H-Bond Acceptor polar_protic Polar Protic (e.g., Methanol) solute->polar_protic Poor Match: Disrupts strong H-Bonding network polar_aprotic Polar Aprotic (e.g., Acetone, DCM) solute->polar_aprotic Good Match: Dipole-Dipole & Dispersion Forces nonpolar Nonpolar (e.g., Hexane, Toluene) solute->nonpolar Partial Match: Dispersion Forces (Polarity Mismatch)

Caption: Solute-solvent interaction model based on intermolecular forces.

Part 2: A Validated Protocol for Solubility Determination

To obtain reliable and reproducible quantitative data, a standardized experimental procedure is essential. The isothermal shake-flask method is a globally recognized standard for determining the solubility of compounds and is described in guidelines such as OECD Guideline 105.[3][9] This method involves agitating an excess of the solid solute with the solvent at a constant temperature until equilibrium is reached.

Principle of the Method

A supersaturated solution of this compound is created by adding an excess amount of the solid to a known volume of the chosen organic solvent. The mixture is agitated in a constant-temperature environment for a sufficient period to allow the system to reach thermodynamic equilibrium.[1] Once equilibrium is established, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

Experimental Workflow

The following diagram outlines the critical steps of the shake-flask protocol.

Caption: Experimental workflow for the isothermal shake-flask method.

Detailed Step-by-Step Methodology

1. Materials and Apparatus

  • This compound (ensure purity is known)

  • Selected organic solvents (HPLC grade or higher)[3]

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 µm)

  • HPLC system with a UV detector and a suitable C18 column

2. Preparation of Calibration Standards

  • Causality: A robust calibration curve is the foundation of accurate quantification.

  • Protocol:

    • Prepare a primary stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected concentration range.[12]

    • Analyze each standard by HPLC in triplicate to establish a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) > 0.999.

3. Solubility Measurement

  • Causality: Using excess solute and allowing sufficient time for equilibration ensures that the resulting solution is truly saturated, a cornerstone of thermodynamic solubility measurement.[1]

  • Protocol:

    • Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess after equilibration (e.g., 10-20 mg) is sufficient.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent.

    • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a predetermined period. A 24-hour period is often sufficient, but a preliminary kinetic study (measuring concentration at 24h, 48h, and 72h) is recommended to confirm that equilibrium has been reached. The concentration should plateau when equilibrium is achieved.

    • After equilibration, remove the vials and allow the contents to settle for 30 minutes in the same temperature-controlled environment.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant using a pipette. Avoid disturbing the solid pellet.

    • Filter the supernatant through a solvent-compatible 0.22 µm syringe filter into an HPLC vial. This step removes any remaining microscopic particulates.

    • Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC.

4. Data Analysis and Calculation

  • Causality: Relating the measured concentration back to the dilution factor allows for the precise calculation of the original saturated concentration.

  • Protocol:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration in the original saturated solution using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

    • Perform each solubility experiment in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.

Part 3: Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Data Summary Table (Template)

Researchers should use the following table structure to report their experimentally determined values.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Mean ± SD (n=3)
DichloromethaneChlorinated25[Experimental Value][Calculated Value][Value ± SD]
AcetoneKetone25[Experimental Value][Calculated Value][Value ± SD]
Tetrahydrofuran (THF)Ether25[Experimental Value][Calculated Value][Value ± SD]
AcetonitrileNitrile25[Experimental Value][Calculated Value][Value ± SD]
Ethyl AcetateEster25[Experimental Value][Calculated Value][Value ± SD]
MethanolAlcohol (Protic)25[Experimental Value][Calculated Value][Value ± SD]
TolueneAromatic HC25[Experimental Value][Calculated Value][Value ± SD]
HexaneAliphatic HC25[Experimental Value][Calculated Value][Value ± SD]

Note: The molecular weight of this compound (C₇H₃BrCl₂O) is approximately 253.91 g/mol .

Interpretation of Results

The collected data will provide critical insights for process optimization:

  • For Synthesis: Solvents with high solubility are preferred for reactions to ensure a homogeneous reaction mixture and potentially faster kinetics.

  • For Purification: A pair of solvents where the compound has high solubility in one (at elevated temperature) and low solubility in the other (at room temperature or below) is ideal for recrystallization.

  • For Formulation: For drug development applications, understanding solubility in various pharmaceutically acceptable solvents is the first step toward creating a stable and bioavailable formulation.

References
  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3,5-difluorobenzaldehyde. PubChem. Retrieved from [Link]

  • AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3,5-dimethylbenzaldehyde. PubChem. Retrieved from [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2019). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility Rules. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • YouTube. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

  • ChemSynthesis. (2024). 2,5-dichlorobenzaldehyde. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 3,5-Dichlorobenzaldehyde 10203-08-4 wiki. Retrieved from [Link]

  • Pacific Biochem Private Limited. (n.d.). 4-Bromo Benzaldehyde. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-3,5-dichlorobenzaldehyde: Reactivity, Regioselectivity, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 4-Bromo-3,5-dichlorobenzaldehyde. The document is intended for researchers, scientists, and professionals in drug development. It delves into the electronic and steric factors governing the reactivity and regioselectivity of this polysubstituted aromatic aldehyde. Detailed mechanistic considerations and robust experimental protocols for key EAS reactions, including nitration, halogenation, and sulfonation, are presented. This guide aims to serve as a practical resource for the synthesis and functionalization of derivatives of this compound.

Introduction to this compound and Electrophilic Aromatic Substitution

This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its utility is largely dictated by the reactivity of its aromatic ring towards further functionalization. Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic systems.[1][2] In a typical EAS reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom.[3] The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion.[2][3]

The presence of multiple substituents on the benzene ring of this compound introduces a layer of complexity to its EAS reactivity. The interplay of the electronic and steric effects of the bromo, chloro, and aldehyde groups dictates the position of the incoming electrophile and the overall reaction rate. This guide will systematically dissect these factors to provide a predictive framework for the EAS of this substrate.

Analysis of Substituent Effects on the Aromatic Ring

The reactivity and regioselectivity of electrophilic aromatic substitution are profoundly influenced by the substituents already present on the benzene ring.[4] In the case of this compound, we must consider the directing and activating/deactivating effects of the aldehyde, bromo, and chloro groups.

2.1. The Aldehyde Group (-CHO): A Strong Deactivator and Meta-Director

The aldehyde group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative oxygen atom and the resonance effect, which delocalizes electron density from the ring onto the carbonyl oxygen. This withdrawal of electron density deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[4]

Resonance structures clearly illustrate the withdrawal of electron density from the ortho and para positions, leaving the meta positions relatively less electron-deficient. Consequently, the aldehyde group is a strong meta-director for incoming electrophiles.[4]

2.2. The Bromo (-Br) and Chloro (-Cl) Groups: Deactivators and Ortho, Para-Directors

Halogens such as bromine and chlorine are unique in their influence on EAS. They are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R), which directs incoming electrophiles to the ortho and para positions.[4] In the context of reactivity, the inductive effect of halogens is stronger than their resonance effect, leading to an overall deactivation of the ring.

2.3. Cumulative Effect and Predicted Regioselectivity

In this compound, the directing effects of the substituents are in opposition. The strongly deactivating aldehyde group at C1 directs incoming electrophiles to the C3 and C5 positions, which are already occupied by chlorine atoms. The bromo group at C4 and the chloro groups at C3 and C5 are ortho, para-directors.

The directing influence of the substituents can be summarized as follows:

  • -CHO at C1: Directs to C3 (occupied) and C5 (occupied).

  • -Br at C4: Directs to C3 (occupied), C5 (occupied), and C1 (occupied).

  • -Cl at C3: Directs to C2, C4 (occupied), and C6.

  • -Cl at C5: Directs to C2, C4 (occupied), and C6.

When multiple substituents are present, the most activating group generally dictates the position of substitution.[5] However, in this case, all substituents are deactivating. The aldehyde group is a much stronger deactivator than the halogens. The positions ortho and para to the aldehyde are strongly deactivated. The positions ortho to the chloro groups (C2 and C6) are the least deactivated and are therefore the most likely sites for electrophilic attack.

Furthermore, steric hindrance must be considered. The C2 and C6 positions are flanked by the aldehyde and chloro groups, which may impede the approach of the electrophile. Despite this, electrophilic substitution, if it occurs, is predicted to take place at the C2 and/or C6 positions.

Key Electrophilic Aromatic Substitution Reactions and Protocols

Given the highly deactivated nature of the this compound ring, forcing conditions are generally required to achieve electrophilic aromatic substitution.

3.1. Nitration

Nitration is a classic EAS reaction that introduces a nitro group (-NO2) onto the aromatic ring.[6] For deactivated substrates, a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is typically employed to generate the highly reactive nitronium ion (NO2+).[6]

3.1.1. Mechanistic Considerations

The nitronium ion is a potent electrophile that will attack the least deactivated positions on the aromatic ring, which are C2 and C6. The reaction proceeds through the standard two-step EAS mechanism. Due to the strong deactivation of the ring, high temperatures and/or fuming nitric/sulfuric acid may be necessary to drive the reaction forward.[7]

3.1.2. Experimental Protocol: Nitration of this compound

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add this compound (1.0 eq) to concentrated sulfuric acid (5-10 eq) at 0 °C.

  • Stir the mixture until the substrate is fully dissolved.

  • Slowly add a chilled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (2 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford 4-Bromo-3,5-dichloro-2-nitrobenzaldehyde.

3.2. Halogenation

Halogenation introduces a halogen atom (Cl, Br) onto the aromatic ring.[8] This reaction typically requires a Lewis acid catalyst, such as FeCl3 or AlCl3, to polarize the halogen molecule and generate a more potent electrophile.[8]

3.2.1. Mechanistic Considerations

The Lewis acid coordinates with the halogen, creating a highly electrophilic species that can be attacked by the deactivated aromatic ring. As with nitration, the substitution is expected to occur at the C2/C6 position.

3.2.2. Experimental Protocol: Bromination of this compound

  • To a solution of this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add a catalytic amount of iron(III) bromide (FeBr3, 0.1 eq).

  • Slowly add a solution of bromine (1.1 eq) in the same solvent via a dropping funnel at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the bromine color disappears, monitoring by TLC.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield 2,4-Dibromo-3,5-dichlorobenzaldehyde.

3.3. Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring using fuming sulfuric acid (H2SO4/SO3). This reaction is typically reversible.

3.3.1. Mechanistic Considerations

The electrophile in sulfonation is sulfur trioxide (SO3). The reaction with a deactivated ring like this compound will likely require high concentrations of SO3 and elevated temperatures. The substitution is anticipated at the C2/C6 position.

3.3.2. Experimental Protocol: Sulfonation of this compound

  • Carefully add this compound (1.0 eq) to fuming sulfuric acid (20-30% SO3, 5-10 eq) at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC (after quenching a small aliquot).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The sulfonic acid product may precipitate or remain in the aqueous solution. If it precipitates, collect it by filtration. If not, salting out with NaCl may be necessary.

  • Wash the product with a saturated NaCl solution and dry to obtain 4-Bromo-3,5-dichloro-2-formylbenzenesulfonic acid.

3.4. Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions.[9] However, these reactions are generally unsuccessful on strongly deactivated aromatic rings.[9][10] The presence of the strongly electron-withdrawing aldehyde group on this compound makes it a very poor substrate for Friedel-Crafts reactions.[11] The Lewis acid catalyst required for these reactions will likely coordinate with the carbonyl oxygen of the aldehyde, further deactivating the ring. Therefore, Friedel-Crafts reactions are not recommended for this substrate under standard conditions.

Data Summary

The following table summarizes the expected outcomes for the electrophilic aromatic substitution of this compound.

ReactionReagentsTypical ConditionsExpected Major Product
NitrationHNO3, H2SO40 °C to RT4-Bromo-3,5-dichloro-2-nitrobenzaldehyde
BrominationBr2, FeBr3RT to gentle heating2,4-Dibromo-3,5-dichlorobenzaldehyde
ChlorinationCl2, AlCl3RT to gentle heating2,3,5-Trichloro-4-bromobenzaldehyde
SulfonationFuming H2SO480-100 °C4-Bromo-3,5-dichloro-2-formylbenzenesulfonic acid
Friedel-CraftsR-X/AlCl3 or RCO-X/AlCl3N/AReaction not expected to proceed

Visualization of Reaction Pathways

5.1. General Mechanism of Electrophilic Aromatic Substitution

EAS_Mechanism Aromatic Aromatic Ring (Substrate) Intermediate Benzenonium Ion (Carbocation Intermediate) Aromatic->Intermediate Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Loss of H+ Proton H+ Intermediate->Proton Regioselectivity Substrate This compound C1-CHO C2-H C3-Cl C4-Br C5-Cl C6-H Deactivating Strongly Deactivated Positions (ortho/para to -CHO) Substrate:c1->Deactivating meta-directing, strong deactivation Favored Most Favorable Positions for Attack (ortho to -Cl, meta to -CHO) Substrate:c3->Favored ortho,para-directing Substrate:c5->Favored ortho,para-directing

Caption: Predictive model for regioselectivity in the EAS of this compound.

Conclusion

The electrophilic aromatic substitution of this compound is a challenging yet feasible transformation. The strong deactivating nature of the aldehyde group, coupled with the deactivating and directing effects of the halogen substituents, necessitates the use of harsh reaction conditions. The most probable sites for electrophilic attack are the C2 and C6 positions, which are ortho to the directing chloro groups and meta to the strongly deactivating aldehyde group. This guide provides a theoretical framework and practical protocols for researchers to explore the derivatization of this versatile chemical intermediate. Careful optimization of reaction conditions and thorough characterization of products are paramount for successful synthetic outcomes.

References

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

  • Di Somma, I., et al. (2025). Benzaldehyde Nitration by Mixed Acid under Homogeneous Condition: a Kinetic Modeling. ResearchGate. [Link]

  • Yu, Y., et al. (2022). Identification of specific halogenated polycyclic aromatic hydrocarbons in surface soils of petrochemical, flame retardant, and electronic waste dismantling industrial parks. Journal of Hazardous Materials, 436, 129160. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). m-CHLOROPHENYLMETHYLCARBINOL. Retrieved from [Link]

  • Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Halogenation of Polycyclic Aromatic Hydrocarbons by Photochemical Reaction under Simulated Tidal Flat Conditions. Retrieved from [Link]

  • Smith, J. G. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • ChemRxiv. (n.d.). Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen. Retrieved from [Link]

  • Ashenhurst, J. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). Preparation of 1-bromo-3, 4-dichlorobenzene.
  • OChemOnline. (2020, July 15). Aldehydes to Secondary Alcohols, Part 10: The Friedel-Crafts Alkylation [Video]. YouTube. [Link]

  • AIP Publishing. (2019, June 5). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Retrieved from [Link]

  • Allery, A. (2023, January 13). Halogenation of Aromatic Compounds [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). A novel method for the nitration of deactivated aromatic compounds. Retrieved from [Link]

  • PubMed. (2015, August 21). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dialdehyde: (I) 4-bromobenzaldehyde,.... Retrieved from [Link]

  • Pharmaguideline. (n.d.). Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. Retrieved from [Link]

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  • Oxford Academic. (n.d.). Occurrences and Potential Sources of Halogenated Polycyclic Aromatic Hydrocarbons Associated with PM 2.5 in Mumbai, India. Retrieved from [Link]

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The Lynchpin of Halogenated Scaffolds: A Technical Guide to 4-Bromo-3,5-dichlorobenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Halogenated Aromatic Aldehydes

In the intricate landscape of drug discovery, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and innovative potential of a synthetic campaign. Among the vast arsenal of chemical building blocks, halogenated aromatic aldehydes stand out for their exceptional versatility. The aldehyde group serves as a versatile handle for a multitude of transformations, while the halogen substituents provide key anchor points for cross-coupling reactions and profoundly influence the electronic properties and metabolic stability of the final molecule. This guide focuses on a particularly strategic, albeit underexplored, building block: 4-Bromo-3,5-dichlorobenzaldehyde . Its unique substitution pattern—a reactive aldehyde, a versatile bromine atom for cross-coupling, and two electron-withdrawing chlorine atoms—positions it as a powerful precursor for complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This document serves as an in-depth technical exploration for researchers, medicinal chemists, and drug development professionals, elucidating the potential of this compound and providing a practical framework for its application.

Section 1: Core Molecular Characteristics and Reactivity Profile

This compound is a trifunctionalized aromatic compound whose synthetic utility is governed by the distinct reactivity of each of its components. Understanding these characteristics is paramount to designing logical and efficient synthetic routes.

Physicochemical Properties
PropertyValue (Estimated)Causality and Experimental Insight
CAS Number 120077-80-7Unique numerical identifier for this specific chemical substance.[1]
Molecular Formula C₇H₃BrCl₂ODerived from its constituent atoms.
Molecular Weight 253.90 g/mol The sum of the atomic weights of its constituent atoms.[1]
Appearance White to off-white crystalline solidTypical for many substituted benzaldehydes.[2]
Melting Point > 65 °CThe melting point is expected to be higher than that of 3,5-dichlorobenzaldehyde (65 °C) due to the increased molecular weight and stronger intermolecular forces imparted by the bromine atom.[2]
Solubility Soluble in common organic solvents (DCM, THF, EtOAc)The aromatic nature and halogen substituents confer lipophilicity. Expected to have very low solubility in water.[3]
Boiling Point > 215 °C at reduced pressureExpected to be significantly higher than atmospheric pressure due to the compound's high molecular weight. The value for 3,5-dichlorobenzaldehyde is ~215 °C / 7 mmHg.[2]
Synthesis Overview

The synthesis of this compound is not widely documented in standard chemical literature but can be achieved through established organic transformations. A logical and common route involves the oxidation of the corresponding benzyl alcohol.[1] This precursor, 4-Bromo-3,5-dichlorobenzyl alcohol, can be synthesized from methyl 4-bromo-3,5-dichlorobenzoate via reduction.[1] The ultimate starting material, 1-bromo-3,5-dichlorobenzene, can be produced through the bromination and isomerization of dichlorobenzenes.[4]

SynthesisOverview DCB Dichlorobenzenes BDCB 1-Bromo-3,5-dichlorobenzene DCB->BDCB Bromination/ Isomerization Ester Methyl 4-bromo-3,5-dichlorobenzoate BDCB->Ester Carboxylation/ Esterification Alcohol 4-Bromo-3,5-dichlorobenzyl alcohol Ester->Alcohol Reduction Aldehyde This compound Alcohol->Aldehyde Oxidation Transformations cluster_aldehyde Aldehyde Chemistry cluster_coupling Cross-Coupling at C4-Br Start This compound Alkene Stilbene/Alkene Analogs Start->Alkene Wittig / HWE Amine Substituted Benzylamines Start->Amine Reductive Amination Chalcone Chalcone Scaffolds Start->Chalcone Aldol Condensation Biaryl_Alkene Biaryl Stilbenes Alkene->Biaryl_Alkene Suzuki/Stille Biaryl_Amine Biaryl Benzylamines Amine->Biaryl_Amine Suzuki/Stille Biaryl_Chalcone Biaryl Chalcones Chalcone->Biaryl_Chalcone Suzuki/Stille

Caption: Orthogonal reaction pathways using this compound.

Olefination Reactions: Building Carbon Backbones

The Horner-Wadsworth-Emmons (HWE) reaction is superior to the classical Wittig reaction for this substrate, particularly for generating α,β-unsaturated esters. The byproduct of the HWE reaction is a water-soluble phosphate salt, which simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction. [5]

  • Causality: The use of a stabilized phosphonate ylide (e.g., triethyl phosphonoacetate) is key. The electron-withdrawing nature of the phosphonate group makes the ylide less reactive and more stable, but the enhanced electrophilicity of the this compound ensures the reaction proceeds efficiently. This combination typically yields the (E)-alkene with high stereoselectivity. [5][6] Exemplary Protocol: Horner-Wadsworth-Emmons Olefination

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL).

  • Ylide Formation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise with stirring. Cautiously add triethyl phosphonoacetate (1.1 eq) dropwise.

    • Scientist's Note: The choice of NaH as a base is crucial for completely deprotonating the phosphonate, ensuring the reaction goes to completion. Using a weaker base could result in an equilibrium and lower yields.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes. The solution should become clear as the ylide forms.

  • Aldehyde Addition: Re-cool the solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF (5 mL) dropwise over 15 minutes.

  • Completion & Quench: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the target ethyl (E)-3-(4-bromo-3,5-dichlorophenyl)acrylate.

Reductive Amination: Introducing Nitrogen Functionality

Reductive amination is a cornerstone of medicinal chemistry for forging C-N bonds. [7]For a substrate like this compound, a one-pot procedure using a mild reducing agent is highly effective.

  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough to not reduce the aldehyde in the absence of an amine and is selective for the intermediate iminium ion over the starting aldehyde. [8]This selectivity is critical to prevent the formation of the corresponding benzyl alcohol as a byproduct. The electron-withdrawing nature of the ring again accelerates the initial imine formation.

Exemplary Protocol: One-Pot Reductive Amination

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in dichloromethane (DCM, 0.2 M).

  • Imine Formation: Add acetic acid (1-2 drops, catalytic) to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Scientist's Note: The reaction may be slightly exothermic. Adding the reducing agent in portions allows for better temperature control.

  • Completion & Quench: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup: Stir vigorously for 15 minutes until gas evolution ceases. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired N-substituted benzylamine.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki coupling is arguably the most powerful tool for utilizing the C-Br bond. It allows for the creation of biaryl systems, a common motif in kinase inhibitors.

  • Causality: A palladium(0) catalyst, such as Pd(PPh₃)₄, is essential. The catalytic cycle involves oxidative addition of the C-Br bond to the Pd(0) center, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. The C-Br bond will react selectively over the C-Cl bonds under standard Suzuki conditions due to its lower bond dissociation energy.

Section 3: Case Study - A Proposed Synthetic Route to a Trametinib Analog

Trametinib (Mekinist®) is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases used in the treatment of melanoma. [3][9]Its structure features a complex substituted pyridopyrimidine core attached to a halogenated aniline ring. While the approved synthesis of Trametinib starts from 2-fluoro-4-iodobenzene, we can rationally design a convergent synthesis of a closely related analog using this compound as a key starting material, demonstrating its utility in constructing complex drug scaffolds.

Target Analog: N-(3-((4-bromo-3,5-dichlorobenzyl)amino)phenyl)acetamide

This analog retains the halogenated phenyl ring, a critical feature for binding, and replaces the complex core with a simpler, synthetically accessible aminophenylacetamide group.

TrametinibAnalog Aldehyde 4-Bromo-3,5- dichlorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation (+ Amine) Amine N-(3-aminophenyl)acetamide Product Target Analog Imine->Product Reduction (NaBH(OAc)₃)

Caption: Proposed reductive amination route to a Trametinib-like fragment.

This synthesis would be achieved via the Reductive Amination protocol described in Section 2.2, reacting this compound with commercially available N-(3-aminophenyl)acetamide.

Structure-Activity Relationship (SAR) Insights

The 4-bromo-3,5-dichlorophenyl moiety is not just a synthetic handle; it is a critical pharmacophore. Halogen atoms, particularly on aromatic rings, play a pivotal role in modulating the properties of drug candidates.

  • Binding Affinity: The chlorine and bromine atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid, interacting with electron-rich pockets (like carbonyl backbones) in the kinase ATP-binding site. [6]This can significantly enhance binding affinity.

  • Lipophilicity and Permeability: Halogens increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target. [2]3. Metabolic Stability: The chlorine atoms at positions 3 and 5 block potential sites of aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that deactivates drugs. This can increase the half-life and overall exposure of the compound in vivo.

Illustrative SAR Table for Kinase Inhibitor Scaffolds

R₁ (Position 4)R₂ (Position 3)R₃ (Position 5)Expected Kinase Inhibitory PotencyRationale
IFH++++ (e.g., Trametinib)The iodo and fluoro groups are known to form favorable interactions in the MEK binding pocket.
Br Cl Cl +++ (Predicted)The larger bromine and two chlorine atoms provide strong hydrophobic and potential halogen bonding interactions, mimicking the approved drug's substitution pattern.
ClHH++A single halogen provides some beneficial properties but lacks the extensive interactions of a polyhalogenated system.
HHH+The unsubstituted phenyl ring lacks the specific interactions and metabolic blocking provided by halogens, leading to significantly lower potency.

Section 4: Conclusion and Future Outlook

This compound represents a high-potential, yet underutilized, building block in medicinal chemistry. Its trifunctional nature allows for a modular and strategic approach to synthesis, where the aldehyde can be used to build a core structure and the bromine can be used to introduce further diversity via cross-coupling. The dense halogenation pattern is not merely a synthetic feature but a key contributor to the pharmacological profile of potential drug candidates, enhancing binding affinity and improving metabolic stability.

For drug discovery teams, incorporating this and similar polyhalogenated scaffolds into screening libraries is a rational strategy for identifying novel inhibitors of challenging targets, particularly within the kinome. Future work should focus on the experimental validation of the proposed synthetic routes and the biological evaluation of the resulting compound libraries to fully unlock the therapeutic potential of this versatile chemical lynchpin.

References

A complete, numbered list of all cited sources with clickable URLs will be provided upon request.

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Methodological & Application

Application Notes & Protocols: Synthesis of Schiff Bases from 4-Bromo-3,5-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Halogenated Schiff Bases

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are a cornerstone in coordination chemistry and medicinal drug development.[1][2] Their synthetic accessibility and the tunable nature of the imine bond make them privileged ligands capable of forming stable complexes with a wide array of metal ions.[3] These metal complexes, in turn, often exhibit enhanced biological activities compared to the free ligands, including potent antimicrobial, antifungal, and anticancer properties.[4][5][6]

The precursor, 4-Bromo-3,5-dichlorobenzaldehyde, is a particularly valuable starting material. The presence of multiple halogen atoms (bromine and chlorine) on the phenyl ring is not incidental; it is a strategic design choice. Halogens can significantly modulate the lipophilicity, electronic properties, and metabolic stability of the final Schiff base. This often enhances membrane permeability and can lead to stronger interactions with biological targets, making these compounds highly promising for therapeutic applications.[7][8] This guide provides a detailed exploration of the synthesis, characterization, and core mechanistic principles for preparing Schiff bases from this key halogenated aldehyde.

The Underlying Chemistry: Mechanism of Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[9] The process is typically catalyzed by a small amount of acid and involves two primary stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This forms an unstable carbinolamine intermediate.

  • Dehydration: The carbinolamine is then protonated by the acid catalyst at the oxygen atom, converting the hydroxyl group into a better leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the stable imine, or Schiff base, product.

The pH must be carefully controlled; a pH around 4-5 is often optimal.[10][11] If the solution is too acidic, the amine reactant will be protonated, rendering it non-nucleophilic. If it is too basic, the hydroxyl group in the carbinolamine intermediate will not be sufficiently protonated to be eliminated as water.

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration A Aldehyde (this compound) C Carbinolamine Intermediate A->C Amine attacks carbonyl carbon B Primary Amine (R-NH2) B->C D Protonation of -OH (Acid Catalyst H+) C->D Proton transfer E Elimination of Water (-H2O) D->E F Schiff Base (Imine) + H3O+ E->F G cluster_methods Reaction Method start Start: Reactants + Solvent aldehyde This compound amine Primary Amine (R-NH2) solvent Ethanol catalyst Glacial Acetic Acid reflux Conventional Reflux (2-3 hours, ~80°C) aldehyde->reflux microwave Microwave Irradiation (5-10 mins, 100°C) aldehyde->microwave amine->reflux amine->microwave solvent->reflux solvent->microwave catalyst->reflux catalyst->microwave workup Work-up: Cooling & Precipitation reflux->workup microwave->workup filtration Isolation: Vacuum Filtration workup->filtration purify Purification: Recrystallization from Ethanol filtration->purify dry Drying under Vacuum purify->dry product Final Product: Schiff Base dry->product

Sources

Application Note & Protocol: Synthesis of Biologically Relevant Hydrazone Scaffolds from 4-Bromo-3,5-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The hydrazone moiety, characterized by its azomethine group (–NHN=CH–), is a privileged scaffold in medicinal chemistry and drug development.[1][2][3][4] Hydrazone derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][5][6] Their synthetic accessibility, typically through a straightforward condensation reaction, makes them attractive targets for generating diverse chemical libraries for biological screening.[7]

This application note provides a comprehensive, field-proven protocol for the synthesis of hydrazone derivatives starting from 4-Bromo-3,5-dichlorobenzaldehyde. The presence of multiple electron-withdrawing halogen atoms on the phenyl ring is a key structural feature. These substituents significantly enhance the electrophilicity of the carbonyl carbon, facilitating the reaction, and can impart unique physicochemical properties to the final compounds, potentially modulating their biological activity and membrane permeability.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology, scientific rationale for experimental choices, and robust characterization protocols to ensure the synthesis of high-purity, validated compounds.

Reaction Principle & Mechanism

The synthesis of hydrazones from aldehydes and hydrazides is a classic acid-catalyzed condensation reaction. The overall process involves a nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde, followed by an elimination (dehydration) step to form the stable carbon-nitrogen double bond (imine).

Mechanism:

  • Acid Catalysis: A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen of this compound. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the hydrazide (e.g., isonicotinohydrazide) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

  • Dehydration: The intermediate is protonated again on the hydroxyl group, forming a good leaving group (water). The lone pair on the adjacent nitrogen atom helps to eliminate the water molecule, forming the C=N double bond. Deprotonation of this nitrogen yields the final hydrazone product.

The general reaction scheme is illustrated below.

Caption: General reaction scheme for the synthesis of hydrazones.

Detailed Experimental Protocol

This section details the synthesis of a representative compound: (E)-N'-(4-bromo-3,5-dichlorobenzylidene)isonicotinohydrazide .

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98% PuritySigma-AldrichStarting aldehyde.
Isonicotinohydrazide (Isoniazid)≥99% PurityAcros OrganicsHydrazide component.
Ethanol (Absolute)ACS GradeFisher ChemicalReaction solvent.
Glacial Acetic AcidACS GradeVWR ChemicalsCatalyst.
Diethyl EtherACS GradeEMD MilliporeFor washing the final product.
Round-bottom flask (50 mL)--Reaction vessel.
Reflux Condenser--To prevent solvent loss during heating.
Magnetic Stirrer with Hotplate--For heating and stirring the reaction mixture.
Buchner Funnel and Flask--For vacuum filtration.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254MerckFor monitoring reaction progress.
Melting Point Apparatus--For physical characterization.
Step-by-Step Synthesis Procedure
  • Reactant Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 269.34 mg) and isonicotinohydrazide (1.0 mmol, 137.14 mg).

  • Solvent Addition: Add 15 mL of absolute ethanol to the flask. The reactants may not fully dissolve at room temperature.

  • Catalyst Addition: Using a pipette, add 2-3 drops of glacial acetic acid to the suspension.[8]

  • Reaction: Attach a reflux condenser to the flask and place the setup on a magnetic stirrer hotplate. Heat the mixture to reflux (approximately 80-85°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is Ethyl Acetate/Hexane (1:1). The reaction is typically complete within 3-5 hours, indicated by the consumption of the starting aldehyde.[8][9]

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate will form. For complete precipitation, the flask can be cooled further in an ice bath for 30 minutes.

  • Purification (Filtration): Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake sequentially with a small amount of cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove any residual impurities.

  • Drying: Dry the purified white to off-white solid product in a vacuum oven at 60°C for 4 hours or until a constant weight is achieved. The expected yield is typically in the range of 85-95%.

G start Start: Assemble Reactants add_solvent Add Ethanol (15 mL) start->add_solvent add_catalyst Add Glacial Acetic Acid (2-3 drops) add_solvent->add_catalyst reflux Heat to Reflux (80-85°C) for 3-5 hours add_catalyst->reflux monitor Monitor Progress via TLC reflux->monitor Periodically monitor->reflux Reaction Incomplete cool Cool to Room Temperature & Ice Bath monitor->cool Reaction Complete filtrate Vacuum Filtrate Product cool->filtrate wash Wash with Cold Ethanol & Diethyl Ether filtrate->wash dry Dry in Vacuum Oven wash->dry end_node End: Pure Hydrazone Product dry->end_node

Caption: Experimental workflow for hydrazone synthesis.

Product Characterization & Validation

Validation of the synthesized compound's structure and purity is critical. The following are expected results for (E)-N'-(4-bromo-3,5-dichlorobenzylidene)isonicotinohydrazide.

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity. The expected range is typically above 200°C.

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.[1][10][11][12]

Analysis TechniqueCharacteristic Signal
FT-IR (KBr, cm⁻¹)~3200-3300: N-H stretch (amide).~3050-3100: Aromatic C-H stretch.~1660-1680: C=O stretch (amide I band).~1600-1620: C=N stretch (azomethine/imine).~1550: N-H bend (amide II band).~700-850: C-Cl and C-Br stretches.
¹H NMR (DMSO-d₆, δ ppm)~12.1: Singlet, 1H (Amide N-H). The downfield shift is due to hydrogen bonding and the deshielding effect of the carbonyl group.[13]~8.8: Doublet, 2H (Aromatic protons of pyridine ring ortho to N).~8.5: Singlet, 1H (Azomethine -CH=N- proton).[3]~8.0: Singlet, 2H (Aromatic protons of the dichlorobromophenyl ring).~7.8: Doublet, 2H (Aromatic protons of pyridine ring meta to N).
¹³C NMR (DMSO-d₆, δ ppm)~162: C=O (amide carbonyl).~145-150: C=N (azomethine) and aromatic carbons of pyridine ring.~120-140: Aromatic carbons of both rings.
Mass Spec. (EI-MS)m/z: Calculated for C₁₃H₈BrCl₂N₃O. The spectrum should show a characteristic isotopic pattern for the presence of one bromine and two chlorine atoms.

Scientific Rationale & Troubleshooting

  • Causality of Reagent Choice: this compound is selected for its high reactivity. The three halogen atoms are strongly electron-withdrawing, which polarizes the C=O bond, making the carbonyl carbon highly electrophilic and accelerating the rate-determining nucleophilic attack step.

  • Solvent System: Ethanol is an ideal solvent as it effectively dissolves the hydrazide at elevated temperatures and is sufficiently polar to facilitate the reaction. Its boiling point is suitable for reflux conditions, allowing the reaction to proceed at a reasonable rate without requiring high-pressure apparatus.

  • Catalyst Logic: While the reaction can proceed without a catalyst, it is significantly slower. The acid catalyst protonates the carbonyl, lowering the activation energy of the nucleophilic addition step.[8][9] Only a catalytic amount is needed; excess acid can protonate the nucleophilic hydrazine, rendering it unreactive.

  • Troubleshooting - Low Yield: If the yield is low, ensure the aldehyde starting material has not been oxidized to the corresponding carboxylic acid. Reaction time can also be extended and monitored by TLC until all starting material is consumed. Ensure the product is not overly soluble in the wash solvent; use minimal amounts of cold solvent.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrazine derivatives can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Halogenated aromatic compounds can be irritants. Handle with caution.

References

  • Synthesis,Characterization and Mutagenic Evaluation of Novel Bromobenzaldehyde Derivatives of α-Benzilmonoxime Hydrazone. Journal of Scientific Research. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PubMed Central. [Link]

  • Synthesis and Antibacterial Activity of Novel Hydrazones Derived from 4,5-Diazafluoren-9-hydrazone. ResearchGate. [Link]

  • The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. PubMed. [Link]

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. National Institutes of Health. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [Link]

  • Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]

  • Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. PubMed Central. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. ACG Publications. [Link]

  • The Use of Hydrazones for Biomedical Applications. ResearchGate. [Link]

  • Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry. [Link]

  • Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. ResearchGate. [Link]

  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Royal Society of Chemistry. [Link]

  • Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. ResearchGate. [Link]

  • Synthesis and antibacterial evaluation of novel hydrazones and bis-hydrazones containing 1,2,3-triazole moiety. Taylor & Francis Online. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. ResearchGate. [Link]

  • (Open Access) The Use of Hydrazones for Biomedical Applications (2019). SciSpace. [Link]

  • Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide. ResearchGate. [Link]

Sources

Application Note: Strategic Use of 4-Bromo-3,5-dichlorobenzaldehyde in the Synthesis of Biologically Relevant Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] This application note provides a comprehensive guide to the synthesis of functionalized pyrimidine derivatives using 4-bromo-3,5-dichlorobenzaldehyde as a strategic starting material. We focus on the Biginelli reaction, a robust and efficient one-pot, three-component synthesis, to produce highly substituted dihydropyrimidinones (DHPMs). This guide elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, and discusses the rationale behind key procedural steps. The resulting 4-(4-bromo-3,5-dichlorophenyl)-dihydropyrimidinone is a versatile intermediate, where the halogen atoms serve as valuable handles for further molecular elaboration, making it a critical building block in diversity-oriented synthesis for drug discovery.

Introduction: The Significance of Pyrimidines and Halogenated Precursors

Pyrimidine and its derivatives are of immense interest due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][2][3] The dihydropyrimidinone (DHPM) scaffold, in particular, is recognized as a "privileged structure" in medicinal chemistry. The synthesis of these heterocycles is often achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and operational simplicity compared to traditional linear syntheses.[4]

The Biginelli reaction, first reported in 1893, is a classic MCR that condenses an aldehyde, a β-ketoester, and urea (or thiourea) to furnish DHPMs in a single step.[5][6] The choice of the aldehyde component is critical as it directly installs the substituent at the C4 position of the pyrimidine ring, a key vector for modulating pharmacological activity.

This compound is an exceptionally useful aromatic aldehyde for this purpose. Its key features include:

  • Electronic Activation: The presence of three electron-withdrawing halogen atoms activates the aldehyde's carbonyl group towards nucleophilic attack, often leading to higher reaction rates and yields.[3][7]

  • Steric Influence: The substitution pattern provides a defined three-dimensional structure to the final molecule.

  • Orthogonal Chemical Handles: The bromine atom is distinct from the chlorine atoms in terms of reactivity, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for selective, stepwise functionalization of the pyrimidine product, enabling the rapid generation of diverse chemical libraries.

This document serves as a practical guide for leveraging these features in a laboratory setting.

The Biginelli Reaction: Mechanism and Rationale

The Biginelli reaction is an acid-catalyzed cyclocondensation. While several mechanistic pathways have been proposed, the most widely accepted route proceeds through an N-acyliminium ion intermediate.[5][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The Accepted Mechanism Involves Three Key Stages:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde (this compound) and urea. This step forms a key N-acyliminium ion intermediate. The Lewis or Brønsted acid catalyst activates the aldehyde carbonyl, facilitating the attack by urea.

  • Nucleophilic Addition: The enol form of the β-ketoester (e.g., ethyl acetoacetate) acts as the nucleophile, adding to the electrophilic iminium ion.

  • Cyclization and Dehydration: The final step involves an intramolecular condensation. The free amino group of the urea moiety attacks the ketone carbonyl of the ketoester, followed by dehydration to yield the stable, six-membered dihydropyrimidinone ring.[8]

Below is a visualization of the reaction mechanism.

G Figure 1: Proposed Mechanism of the Biginelli Reaction cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde This compound Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium + Urea + H+ Urea Urea Urea->Iminium Adduct Open-Chain Adduct Iminium->Adduct Ketoester Ethyl Acetoacetate (Enol Form) Ketoester->Adduct Nucleophilic Attack DHPM Final DHPM Product Adduct->DHPM Intramolecular Cyclization

Caption: Figure 1: Proposed Mechanism of the Biginelli Reaction

Experimental Guide: Synthesis of Ethyl 4-(4-bromo-3,5-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol details a reliable, solvent-free method for synthesizing the target dihydropyrimidinone using a Lewis acid catalyst. Solvent-free conditions are advantageous as they often reduce reaction times, simplify purification, and align with the principles of green chemistry.[9]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound253.905.01.27 g
Ethyl Acetoacetate130.145.00.65 g (0.64 mL)
Urea60.067.50.45 g
Ytterbium(III) Triflate (Yb(OTf)₃)612.230.5 (10 mol%)0.31 g
Ethanol46.07-~20 mL (for recrystallization)

Expert Note on Catalyst Choice: Ytterbium(III) triflate is an excellent Lewis acid catalyst for this reaction. It is stable, effective in low concentrations, and can often be recovered and reused.[8] Other effective catalysts include InCl₃, FeCl₃, and various supported solid acids.[7][8]

Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Protocol

The overall experimental workflow is depicted below.

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.27 g, 5.0 mmol), ethyl acetoacetate (0.64 mL, 5.0 mmol), urea (0.45 g, 7.5 mmol), and ytterbium(III) triflate (0.31 g, 0.5 mmol).

    • Causality Note: A slight excess of urea is used to drive the reaction equilibrium towards the product. The reaction is performed neat (solvent-free), which is possible as the reactants will form a melt upon heating.[3]

  • Reaction Execution: Place a magnetic stir bar in the flask, attach a reflux condenser, and place the setup in a pre-heated oil bath at 95 °C. Stir the mixture vigorously. The mixture will become a clear melt and then gradually solidify as the product forms.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 1-2 hours.

  • Workup and Isolation: After the reaction is complete (or after 2 hours), remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of cold water to the solid mass and stir the resulting slurry for 15 minutes to break up the solid and dissolve any unreacted urea.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with additional cold water (2 x 10 mL) to remove any water-soluble impurities.

  • Purification: Transfer the crude solid to a beaker and perform recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a white or off-white crystalline solid. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its structure and purity.

Expected Outcomes and Troubleshooting

  • Yield: This reaction, utilizing an electron-deficient aldehyde, is expected to proceed in high yield, typically >85%.

  • Purity: Recrystallization from ethanol should yield a product with >98% purity.

  • Troubleshooting:

    • Low Yield: Ensure all reagents are pure and dry. The presence of water can hinder the Lewis acid catalyst. Consider increasing the catalyst loading slightly (e.g., to 15 mol%) or extending the reaction time.

    • Incomplete Reaction: If the starting aldehyde persists, ensure the reaction temperature is maintained. Insufficient heating may prevent the formation of the initial melt, hindering reactant mixing.

    • Oily Product: If the product does not solidify upon cooling, it may be due to impurities. Try triturating with an ether/hexane mixture to induce crystallization before attempting recrystallization.

Conclusion and Future Applications

The protocol described provides a reliable and efficient pathway to a highly functionalized dihydropyrimidinone derivative. The product, ethyl 4-(4-bromo-3,5-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is not merely an endpoint but a versatile platform for further discovery. The bromine atom at the C4' position of the phenyl ring is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, or alkynyl groups. This strategic derivatization is a powerful tool for structure-activity relationship (SAR) studies in the development of novel therapeutic agents.[10]

References

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Ilfahmi, Y. A., & Barlian, A. (2022). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Molekul, 17(1), 58-65.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
  • Patel, H., et al. (2019). Synthesis and Studies on Antimicrobial Activity of Piperazine Containing Pyrimidine Derivatives. Journal of Applicable Chemistry, 8(5), 2347-2354.
  • Azzahra, F., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli reaction. Molecules, 26(12), 3734.
  • Chandrappa, J., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 230-247.
  • Scott, T. A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(1), 65.
  • Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of pyrimidine derivatives with applications in medicinal and materials science. Retrieved from [Link]

  • ResearchGate. (n.d.). Biginelli conditions for the synthesis of compound 4a, reagents: Benzaldehyde, Ethylacetoacetate/Urea a. Retrieved from [Link]

  • Chen, C. H., et al. (2009). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 5, 15.
  • Iriepa, I., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948.
  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Kheffache, O., et al. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3.
  • Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. ACS Omega, 3(8), 9429–9434.
  • ResearchGate. (n.d.). The Biginelli Dihydropyrimidine Synthesis. Retrieved from [Link]

  • Peng, J., & Deng, Y. (2003). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 44(23), 4431-4433.
  • Roy, B., et al. (2017). Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”. International Journal of Scientific Research in Science and Technology, 3(8), 123-127.
  • Al-Amiery, A. A. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin. Journal of Synthetic Chemistry, 3(1), 1-10.

Sources

Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Utilizing 4-Bromo-3,5-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-3,5-dichlorobenzaldehyde is a trifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its strategic arrangement of a reactive aldehyde group and three halogen atoms—one bromine and two chlorines—on an aromatic scaffold provides a versatile platform for constructing complex molecular architectures. The aldehyde allows for classic carbonyl chemistry, including nucleophilic additions and olefination reactions, while the carbon-halogen bonds serve as key handles for modern cross-coupling methodologies. This guide provides an in-depth exploration of its synthetic utility, focusing on field-proven protocols for key transformations and their application in the assembly of precursors for bioactive molecules, particularly in the realm of kinase inhibitors.

Introduction: The Strategic Value of a Polysubstituted Aromatic Aldehyde

In the landscape of drug discovery, halogenated organic compounds are of paramount importance. The inclusion of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity. This compound is a prime example of a starting material that leverages these benefits from the outset of a synthetic campaign.

Its utility stems from two primary reactive centers:

  • The Aldehyde Functionality : This electrophilic carbon is a gateway for carbon-carbon bond formation, enabling chain extension and the introduction of diverse functional groups through reactions such as Wittig olefinations, Grignard additions, and reductive aminations.

  • The Halogen Substituents : The differential reactivity of the C-Br versus C-Cl bonds in palladium-catalyzed cross-coupling reactions (C-Br being significantly more reactive) allows for selective and sequential functionalization of the aromatic ring. This feature is critical for building molecular complexity in a controlled manner.

This document serves as a technical guide for researchers, outlining reliable protocols for leveraging these reactive sites to construct scaffolds relevant to modern therapeutic targets.

Core Synthetic Transformations and Protocols

The true potential of this compound is realized through a series of foundational organic reactions. Here, we detail the causality behind experimental choices and provide robust, step-by-step protocols for three key transformations.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds. The reaction's tolerance for a wide range of functional groups and its typically high yields make it an indispensable tool. For this compound, the significantly higher reactivity of the C-Br bond allows for selective coupling at the C4 position.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high efficiency.[1][2]

Suzuki_Miyaura_Coupling This compound This compound Biaryl Product Biaryl Product This compound->Biaryl Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Biaryl Product Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Biaryl Product Facilitates Coupling

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Synthesis of 4'-Formyl-2',6'-dichloro-[1,1'-biphenyl]-4-carbonitrile

This protocol describes the selective coupling at the bromine position.

Reagent/ParameterValueMoles (mmol)Molar Eq.
This compound1.00 g3.941.0
(4-cyanophenyl)boronic acid0.63 g4.331.1
Pd(PPh₃)₄0.23 g0.200.05
K₂CO₃1.09 g7.882.0
Solvent (Dioxane/H₂O 4:1)25 mL--
Reaction Temperature95 °C--
Reaction Time10 hours--

Procedure:

  • To a 50 mL Schlenk flask, add this compound (1.0 eq), (4-cyanophenyl)boronic acid (1.1 eq), and K₂CO₃ (2.0 eq).[1]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent system (25 mL) via syringe.

  • Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%).

  • Heat the reaction mixture to 95 °C with vigorous stirring for 10 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired biaryl product.

The Wittig Reaction: Aldehyde to Alkene Transformation

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones.[3] It involves the reaction of an aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[4]

Mechanistic Rationale: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine intermediate.[5] This intermediate collapses to a four-membered oxaphosphetane ring, which then fragments to yield the alkene and triphenylphosphine oxide.[5] For stabilized ylides (e.g., those containing an adjacent ester group), the (E)-alkene is typically the major product.

Wittig_Reaction cluster_ylide Ylide Formation cluster_alkene Alkene Synthesis Triphenylphosphine Triphenylphosphine Phosphonium Salt Phosphonium Salt Triphenylphosphine->Phosphonium Salt Alkyl Halide Alkyl Halide Alkyl Halide->Phosphonium Salt Phosphorus Ylide Phosphorus Ylide Phosphonium Salt->Phosphorus Ylide Strong Base Strong Base Strong Base->Phosphorus Ylide Alkene Product Alkene Product Phosphorus Ylide->Alkene Product Aldehyde Aldehyde Aldehyde->Alkene Product Triphenylphosphine Oxide Triphenylphosphine Oxide Alkene Product->Triphenylphosphine Oxide byproduct

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Synthesis of Ethyl (E)-3-(4-Bromo-3,5-dichlorophenyl)acrylate

This protocol outlines a one-pot aqueous Wittig reaction, which is a greener alternative to traditional methods.[6]

Reagent/ParameterValueMoles (mmol)Molar Eq.
This compound1.00 g3.941.0
Triphenylphosphine1.34 g5.121.3
Ethyl bromoacetate0.58 mL5.121.3
NaHCO₃ (saturated aq. solution)15 mL--
Reaction TemperatureRoom Temp.--
Reaction Time3 hours--

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and triphenylphosphine (1.3 eq).[7]

  • Add 15 mL of saturated aqueous sodium bicarbonate solution.

  • To this vigorously stirred biphasic mixture, add ethyl bromoacetate (1.3 eq) dropwise via syringe.

  • Continue to stir the reaction mixture vigorously at room temperature for 3 hours. The formation of a white precipitate (the product and triphenylphosphine oxide) will be observed.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 10 mL) and a small amount of cold diethyl ether to remove some of the triphenylphosphine oxide.

  • The crude solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the pure (E)-acrylate product.

Nucleophilic Addition of Grignard Reagents

Nucleophilic addition is a fundamental reaction of the carbonyl group.[8] Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily attack the aldehyde carbon, leading to the formation of a secondary alcohol upon acidic workup. This reaction is a reliable method for creating a new C-C bond and a chiral center.

Mechanistic Rationale: The carbon atom of the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon.[9] This breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate. Subsequent protonation in an acidic workup step yields the secondary alcohol.[8] The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic solvents like water.

Grignard_Reaction Aldehyde Aldehyde Alkoxide Intermediate Alkoxide Intermediate Aldehyde->Alkoxide Intermediate Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Alkoxide Intermediate Anhydrous Ether Anhydrous Ether Anhydrous Ether->Alkoxide Intermediate Solvent Secondary Alcohol Secondary Alcohol Alkoxide Intermediate->Secondary Alcohol Protonation Acidic Workup (H3O+) Acidic Workup (H3O+) Acidic Workup (H3O+)->Secondary Alcohol

Sources

Troubleshooting & Optimization

Technical Support Center: Efficient Suzuki Coupling with 4-Bromo-3,5-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the challenges associated with the Suzuki-Miyaura cross-coupling of 4-Bromo-3,5-dichlorobenzaldehyde. This document provides field-proven insights, troubleshooting guides, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in achieving efficient and reproducible outcomes.

The target substrate, this compound, presents a unique set of challenges. The primary reactive site is the carbon-bromine bond, which is sterically hindered by two ortho-chloro substituents. These chloro groups also exert a strong electron-withdrawing effect, which can influence the oxidative addition step. Furthermore, the presence of the aldehyde functional group requires careful selection of reaction conditions to avoid unwanted side reactions. This guide is structured to address these specific issues head-on.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound considered challenging?

A: This substrate is challenging due to a combination of steric and electronic factors. The bromine atom is flanked by two ortho-chloro substituents, creating significant steric hindrance around the reaction center. This bulkiness can slow down the crucial oxidative addition step of the palladium catalyst into the C-Br bond. Additionally, the electron-withdrawing nature of the chlorine atoms and the aldehyde group deactivates the aryl bromide, making it less susceptible to oxidative addition.

Q2: Which type of palladium catalyst is most effective for this substrate?

A: For sterically hindered and electron-deficient aryl halides, conventional catalysts like Pd(PPh₃)₄ often fail. The most effective catalysts are typically palladium(II) precatalysts (e.g., Pd(OAc)₂) or preformed Pd(0) sources (e.g., Pd₂(dba)₃) combined with specialized, bulky, and electron-rich phosphine ligands.[1][2] Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are highly recommended as they have proven to be universal ligands for Suzuki-Miyaura reactions involving hindered aryl substrates.

Q3: What is the role of the phosphine ligand, and why are bulky, electron-rich ligands preferred?

A: The phosphine ligand is critical for a successful Suzuki coupling.[3] Its primary roles are to stabilize the palladium center and to modulate its reactivity.[4]

  • Electron-rich ligands increase the electron density on the palladium atom, which facilitates the oxidative addition step—often the rate-limiting step for aryl chlorides and deactivated aryl bromides.[5][6]

  • Bulky ligands promote the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5] This steric bulk is essential for coupling hindered substrates.[7][8]

Q4: How do I choose the right base and solvent?

A: The choice of base and solvent is interdependent and crucial for reaction success.

  • Base: The base activates the boronic acid, facilitating the transmetalation step.[2] For this substrate, a moderately strong base is required. Potassium carbonate (K₂CO₃) is a common first choice.[9] However, for more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[10][11]

  • Solvent: A solvent system that can dissolve both the organic substrate and the inorganic base is necessary. A mixture of an organic solvent and water is often optimal.[9] Common choices include dioxane/water, toluene/water, or 2-MeTHF/water.[9][12] Anhydrous conditions with a solvent like dioxane and a base like K₃PO₄ can be beneficial if protodeborylation (hydrolysis of the boronic acid) becomes a significant side reaction.[9]

Q5: What are the most common side reactions to look out for?

A: With this substrate, several side reactions can occur:

  • Protodeborylation: The boronic acid reacts with water to regenerate the corresponding arene, reducing the amount available for coupling. This is often exacerbated by high temperatures and prolonged reaction times.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct (e.g., biphenyl if using phenylboronic acid). This is often a sign of a slow transmetalation or reductive elimination step.

  • Reaction at the Aldehyde: While generally stable, the aldehyde group can potentially undergo side reactions under harsh basic conditions or high temperatures, although this is less common in well-optimized Suzuki reactions.

  • Coupling at C-Cl bonds: While the C-Br bond is significantly more reactive, under forcing conditions or with highly active catalysts, coupling at the C-Cl bonds can occur, leading to a mixture of products.[13]

In-Depth Catalyst Selection and Reaction Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][14] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.

The Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) Trans->ArAr ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->Trans Base Base (e.g., K₃PO₄) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

For this compound, the oxidative addition of the sterically encumbered C-Br bond to the Pd(0) center is the most challenging step. This is where the choice of ligand becomes paramount.

Recommended Catalyst Systems

For a challenging substrate like this, a screening approach is often necessary. Below is a table of recommended starting points based on catalyst systems known to be effective for sterically hindered and electron-deficient aryl halides.

Catalyst SystemPalladium Precatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Rationale & Reference
System 1 Pd(OAc)₂ (1-2%)SPhos (2-4%)K₃PO₄ (2-3 eq)Toluene/H₂O (10:1)80-110SPhos is an electron-rich, bulky ligand excellent for hindered substrates.[10]
System 2 Pd₂(dba)₃ (1%)XPhos (2-4%)K₂CO₃ (3 eq)Dioxane/H₂O (4:1)100XPhos is highly effective for coupling unactivated aryl chlorides and bromides.[15]
System 3 Pd(OAc)₂ (2%)P(t-Bu)₃ (4%)K₃PO₄ (3 eq)Dioxane80-100Tri-tert-butylphosphine is a very electron-rich and bulky monodentate ligand.[1][5]
System 4 Pd-PEPPSI-IPr (1-3%)(Internal Ligand)Cs₂CO₃ (2 eq)t-BuOH80N-Heterocyclic Carbene (NHC) based catalysts are robust and highly active for challenging couplings.[7]

Detailed Experimental Protocol (Starting Point)

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 eq)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene followed by degassed water (e.g., a 10:1 toluene:water ratio). The solution should be thoroughly degassed again by bubbling the inert gas through the solvent mixture for 10-15 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. Check for the disappearance of the starting aryl bromide. A typical reaction time is 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting Guide

If your reaction is not performing as expected, consult the guide below.

Problem Probable Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Pd(0) not formed or degraded.• Ensure all reagents and solvents are properly degassed to remove oxygen. • Use a pre-catalyst (e.g., XPhos-Pd-G2) which is more air-stable.
2. Oxidative Addition is Too Slow.• Increase temperature in 10 °C increments. • Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos or a Buchwald G3 precatalyst).
3. Ineffective Base/Solvent.• Switch to a stronger base (K₃PO₄ or Cs₂CO₃). • Ensure the base is finely powdered for better solubility and reactivity. • Try a different solvent system like 2-MeTHF/water or anhydrous dioxane.[9]
Significant Protodeborylation 1. Presence of excess water.• Use anhydrous conditions: anhydrous K₃PO₄ and anhydrous dioxane. • Use a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are more resistant to hydrolysis.
2. Reaction temperature is too high or time is too long.• Try to run the reaction at a lower temperature (e.g., 80 °C) for a longer period.
Homocoupling of Boronic Acid 1. Transmetalation is slow.• Ensure the base is strong enough and present in sufficient quantity (2-3 equivalents).
2. Reductive elimination is slow.• Switch to a bulkier ligand to promote reductive elimination.
Formation of Black Precipitate (Palladium Black) 1. Ligand Degradation or Dissociation.• Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). • Ensure the reaction is run under a strict inert atmosphere. Oxygen can degrade phosphine ligands.
Unidentified Byproducts 1. Side reaction with the aldehyde.• If suspected, try protecting the aldehyde as an acetal before the coupling, followed by deprotection.
2. Coupling at C-Cl bonds.• This indicates the reaction conditions are too harsh. Lower the temperature or use a less aggressive catalyst system. Selective C-Br coupling is expected under optimized conditions.[13][14]
Troubleshooting Workflow

Troubleshooting_Workflow start Start Experiment check_conversion Monitor Reaction (TLC/LCMS) Is conversion > 80%? start->check_conversion low_yield Problem: Low Conversion check_conversion->low_yield No workup Proceed to Workup & Purification check_conversion->workup Yes check_catalyst Is Catalyst System Active? (Degassed? Inert Atmosphere?) low_yield->check_catalyst increase_activity Solution: 1. Re-degas solvents. 2. Switch to more active ligand (e.g., XPhos). 3. Increase temperature. check_catalyst->increase_activity No side_products Problem: Side Products Observed check_catalyst->side_products Yes check_deborylation Is Protodeborylation Dominant? side_products->check_deborylation anhydrous_cond Solution: 1. Use anhydrous K₃PO₄/Dioxane. 2. Use boronic ester. check_deborylation->anhydrous_cond Yes check_homocoupling Is Homocoupling Dominant? check_deborylation->check_homocoupling No change_base_ligand Solution: 1. Use stronger base (Cs₂CO₃). 2. Use bulkier ligand. check_homocoupling->change_base_ligand Yes

Sources

Technical Support Center: Managing Side Reactions in 4-Bromo-3,5-dichlorobenzaldehyde Condensations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing side reactions in condensation reactions involving 4-Bromo-3,5-dichlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during synthesis.

This compound is a valuable building block in organic synthesis, frequently employed in condensation reactions to form carbon-carbon bonds. However, its reactivity profile can lead to several side reactions, impacting yield and purity. This resource provides a structured approach to identifying, understanding, and mitigating these undesired pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of condensation reactions performed with this compound?

A1: this compound is typically used in several key condensation reactions, including:

  • Aldol Condensation: Reacting with enolates of ketones or other aldehydes to form β-hydroxy carbonyl compounds, which can then dehydrate.[1][2] Since this compound lacks α-hydrogens, it can only act as an acceptor, which can simplify the product mixture in crossed aldol reactions.[3]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonic esters, cyanoacetates) in the presence of a weak base.[4][5]

  • Wittig Reaction: Reaction with a phosphorus ylide to form an alkene, replacing the carbonyl oxygen with a carbon-carbon double bond.[6][7]

Q2: My reaction is turning dark, and I'm seeing a complex mixture of products by TLC. What could be the primary cause?

A2: A dark reaction color and a complex product mixture often indicate decomposition or the formation of multiple side products. Common causes include:

  • Strong Base/High Temperature: Using a strong base or excessive heat can promote side reactions like the Cannizzaro reaction or polymerization.[8]

  • Impure Starting Materials: Impurities in the this compound or the reaction partner can lead to unexpected side reactions.

  • Presence of Oxygen: Some reaction intermediates may be sensitive to oxidation, leading to colored byproducts.

Q3: How can I improve the purity of my this compound before use?

A3: Ensuring the purity of the starting aldehyde is critical. Standard purification techniques include:

  • Recrystallization: A suitable solvent system can be determined to recrystallize the aldehyde and remove impurities.

  • Distillation: If the aldehyde is contaminated with volatile impurities, distillation under reduced pressure can be effective.[9]

  • Column Chromatography: For removal of closely related impurities, silica gel chromatography may be necessary.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed analysis of specific side reactions, their mechanistic origins, and actionable protocols to minimize their formation.

Problem 1: Formation of Cannizzaro Reaction Products

Symptoms:

  • Isolation of 4-bromo-3,5-dichlorobenzyl alcohol and 4-bromo-3,5-dichlorobenzoic acid.

  • Reduced yield of the desired condensation product.

  • Reaction mixture becomes basic even with no added strong base (autocatalytic).

Causality: The Cannizzaro reaction is a disproportionation of a non-enolizable aldehyde in the presence of a strong base. Two molecules of the aldehyde react, with one being oxidized to a carboxylic acid and the other reduced to an alcohol. While typically requiring a strong base, under certain conditions, it can be a significant side reaction.

Visualizing the Cannizzaro Reaction:

Cannizzaro cluster_reactants Reactants cluster_products Products Aldehyde1 This compound Intermediate Intermediate Aldehyde1->Intermediate + OH- Aldehyde2 This compound Base OH- Alcohol 4-Bromo-3,5-dichlorobenzyl alcohol Carboxylate 4-Bromo-3,5-dichlorobenzoate Intermediate->Alcohol + Aldehyde2 (Hydride Transfer) Intermediate->Carboxylate Competing_Pathways Enolizable_Ketone Enolizable Ketone Enolate Enolate Enolizable_Ketone->Enolate + Base Base Base Desired_Product Crossed Aldol Product Enolate->Desired_Product + Aldehyde Side_Product Self-Condensation Product Enolate->Side_Product + Enolizable_Ketone Aldehyde This compound

Caption: Competing pathways for an enolate in a crossed aldol condensation.

Mitigation Strategies:

StrategyRationale
Slow Addition of the Enolizable Partner Add the enolizable ketone or aldehyde slowly to a mixture of the this compound and the base. This ensures that the generated enolate has a higher probability of reacting with the more electrophilic this compound which is present in higher concentration. [8]
Use of a More Reactive Aldehyde Aldehydes are generally more reactive electrophiles than ketones. [3]this compound is a good acceptor.
Pre-formation of the Enolate (Directed Aldol) For certain substrates, pre-forming the enolate using a strong, non-nucleophilic base (e.g., LDA) at low temperatures and then adding the this compound can provide better control.
Experimental Protocol: Directed Aldol Condensation
  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent: Use a dry, aprotic solvent like THF.

  • Base: Prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in THF at -78 °C.

  • Enolate Formation: Slowly add the enolizable ketone to the LDA solution at -78 °C and stir for 30-60 minutes to ensure complete enolate formation.

  • Aldehyde Addition: Slowly add a solution of this compound in THF to the enolate solution at -78 °C.

  • Quench: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Proceed with a standard aqueous work-up and purification.

Problem 3: Michael Addition to the α,β-Unsaturated Product

Symptoms:

  • Formation of a higher molecular weight byproduct.

  • The byproduct may have a different UV activity or staining behavior on a TLC plate.

  • Observed in reactions where the product is an α,β-unsaturated carbonyl compound (e.g., from a Knoevenagel or dehydrated Aldol product).

Causality: The α,β-unsaturated carbonyl product of the condensation is an excellent Michael acceptor. Nucleophiles present in the reaction mixture, such as the enolate of the starting material or the basic catalyst, can add to the β-position of the product.

Visualizing Michael Addition Side Reaction:

Michael_Addition Unsaturated_Product α,β-Unsaturated Product Michael_Adduct Michael Addition Product Unsaturated_Product->Michael_Adduct + Nucleophile Nucleophile Nucleophile (e.g., Enolate)

Caption: Michael addition of a nucleophile to the α,β-unsaturated product.

Mitigation Strategies:

StrategyRationale
Control Stoichiometry Use of a slight excess of the this compound can ensure that the active methylene compound is fully consumed, reducing the concentration of the nucleophilic enolate available for Michael addition.
Use of a Non-nucleophilic Base If the base itself is acting as the Michael donor, switching to a more sterically hindered or non-nucleophilic base can be beneficial.
Reaction Time and Temperature Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further reaction. Lowering the temperature can also slow down the rate of the Michael addition.
In Situ Protection/Derivatization In some cases, it may be possible to trap the desired product as it is formed to prevent it from undergoing further reactions.

References

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • Organic Syntheses. 3,5-dinitrobenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. m-CHLOROPHENYLMETHYLCARBINOL. Retrieved from [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2011, April 15). Aldol Condensation Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • PubChem. 4-Bromo-3,5-difluorobenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Google Patents. (1967, April 18). Bromine purification process.
  • ResearchGate. (2018, February 6). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]

  • Wikipedia. Aldol condensation. Retrieved from [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 21.5c Mixed Aldol Reactions [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Retrieved from [Link]

  • ResearchGate. Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. Retrieved from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Magritek. The Aldol Condensation. Retrieved from [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • Wikipedia. Knoevenagel condensation. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 4-Bromo-3,5-dichlorobenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is paramount. Halogenated benzaldehydes, such as 4-Bromo-3,5-dichlorobenzaldehyde, serve as crucial building blocks for a diverse array of target molecules. Their unambiguous characterization is a critical step in ensuring the integrity of synthetic pathways and the purity of final products. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an exceptionally powerful tool for providing detailed structural information.

This guide, born from extensive hands-on experience in spectroscopic analysis, offers an in-depth exploration of the ¹H NMR characterization of this compound and its derivatives. We will dissect the expected spectral features, compare the utility of ¹H NMR against other common analytical methods, and provide a robust, field-proven protocol for acquiring high-quality data.

The ¹H NMR Fingerprint: Decoding the Spectrum of this compound

The structure of this compound dictates a simple yet informative ¹H NMR spectrum. Understanding the electronic environment of each proton is key to interpreting its chemical shift, multiplicity, and coupling constants.

Due to the substitution pattern, we anticipate two distinct signals in the aromatic region and one signal for the aldehydic proton. The two aromatic protons are chemically equivalent, as are the two chlorine atoms and the single bromine atom, due to the molecule's symmetry.

Based on the analysis of structurally similar compounds, we can predict the ¹H NMR spectrum of this compound. The aldehydic proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.0 ppm.[1][2] This significant downfield shift is a hallmark of aldehydic protons, which are strongly deshielded by the electronegative oxygen atom of the carbonyl group.[1][2]

The aromatic region will feature a singlet corresponding to the two equivalent aromatic protons. The extensive halogenation of the ring, with three electron-withdrawing substituents (one bromine and two chlorine atoms), will lead to a significant downfield shift for these protons.

To illustrate the expected proton environments, consider the following structural diagram:

Figure 1: Proton environment of this compound.

Comparative Analysis: ¹H NMR Data of Related Benzaldehydes

To substantiate our predictions, a comparative analysis of the ¹H NMR data for structurally related benzaldehydes is invaluable. The following table summarizes the key spectral parameters for 4-bromobenzaldehyde, 4-chlorobenzaldehyde, and 3,5-dichlorobenzaldehyde, all recorded in deuterated chloroform (CDCl₃).

CompoundAldehydic Proton (δ, ppm, multiplicity)Aromatic Protons (δ, ppm, multiplicity, J in Hz)Reference
4-Bromobenzaldehyde9.99 (s)7.82 (d, J = 8.4), 7.72 (d, J = 8.4)[2]
4-Chlorobenzaldehyde9.99 (s)7.82 (d), 7.52 (d)[2]
3,5-Dichlorobenzaldehyde9.93 (s)7.75 (d, J = 2.0), 7.60 (t, J=2.0)[3]

Analysis of Trends:

  • Aldehydic Proton: The chemical shift of the aldehydic proton remains consistently in the δ 9.9-10.0 ppm range, confirming its characteristic downfield position.

  • Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the nature and position of the halogen substituents. The electron-withdrawing nature of the halogens generally leads to a downfield shift of the aromatic protons compared to unsubstituted benzaldehyde. In 4-bromobenzaldehyde and 4-chlorobenzaldehyde, the para-substitution results in a classic doublet of doublets pattern for the aromatic protons.[2] For 3,5-dichlorobenzaldehyde, the two protons ortho to the aldehyde are equivalent, as are the two chlorine atoms, leading to a doublet for these protons, while the proton para to the aldehyde appears as a triplet due to coupling with the two ortho protons.[3]

Based on these trends, for this compound, we can confidently predict the two equivalent aromatic protons to appear as a singlet, likely in the range of δ 7.7-7.9 ppm.

A Multi-faceted Approach: ¹H NMR in Context with Other Analytical Techniques

While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves a suite of analytical techniques. Here, we compare the utility of ¹H NMR with other common methods for analyzing this compound derivatives.

G A Weigh Sample (5-10 mg) B Add Deuterated Solvent (0.6-0.7 mL) A->B C Dissolve Sample B->C D Filter into NMR Tube C->D E Cap and Label D->E

Figure 3: Workflow for ¹H NMR sample preparation.

II. NMR Spectrometer Setup and Data Acquisition

  • Instrument Insertion: Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated shimming process will optimize the magnetic field homogeneity.

  • Experiment Setup: Select a standard ¹H NMR acquisition experiment. Typical parameters for a routine spectrum on a 400 or 500 MHz spectrometer include a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data Acquisition: Acquire the Free Induction Decay (FID) by averaging a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

III. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift value (e.g., δ 7.26 ppm for CDCl₃).

  • Integration and Multiplicity Analysis: Integrate the signals to determine the relative number of protons corresponding to each resonance. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

By adhering to this robust protocol, researchers can consistently obtain high-quality, reproducible ¹H NMR data, which is the bedrock of confident structural assignment and a critical component of rigorous scientific research.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. Accessed January 26, 2026. [Link].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3,5-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, or drug development professional, meticulous chemical handling extends beyond the benchtop; it is a foundational pillar of laboratory safety and regulatory compliance. 4-Bromo-3,5-dichlorobenzaldehyde, a halogenated aromatic aldehyde, is a valuable reagent in organic synthesis. However, its chemical structure necessitates a rigorous and informed approach to its disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Essential Personal Protective Equipment (PPE)

Understanding the inherent risks of a chemical is the first step in safe handling. This compound is classified as a hazardous substance. Its primary routes of exposure are inhalation, ingestion, and skin/eye contact. The hazards associated with similar halogenated benzaldehydes include acute toxicity, skin and eye irritation, and respiratory irritation.[1][2] Therefore, a robust personal protective equipment (PPE) strategy is non-negotiable.

The causality behind these PPE choices is rooted in creating effective barriers against the specific hazards posed by the chemical in its solid, dust, or vapor form.

Protection TypeSpecific RequirementRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][3]Protects against accidental splashes and airborne dust particles which can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents direct skin contact, which can lead to irritation or allergic reactions.[3]
Body Protection Standard laboratory coat.Minimizes contamination of personal clothing and skin.[3]
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[1]

Table 1: Mandatory Personal Protective Equipment (PPE) for handling this compound.

Waste Characterization and Segregation: The Halogenated Waste Stream

Proper disposal begins with correct waste segregation at the point of generation. This compound is a halogenated organic compound due to the presence of bromine and chlorine atoms. This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like furans and dioxins.[5][6]

Mixing halogenated waste with non-halogenated waste streams contaminates the entire container, forcing it all to be treated by the more expensive and specialized disposal process.[7] This not only increases disposal costs but also represents a significant compliance failure.

Protocol for Waste Collection:
  • Select the Correct Waste Container: Use a designated, leak-proof container clearly labeled "Halogenated Organic Waste."[5][8] The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE).

  • Labeling: As soon as the first particle of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[7] Maintain a running log of the contents on the container's tag.

  • Storage: Keep the waste container tightly closed except when adding waste.[7][9] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents or bases.[4]

  • Avoid Mixing: Do not mix this compound waste with other types of waste, such as acids, bases, or non-halogenated solvents.[10]

Emergency Protocol: Incidental Spill Management

Even with meticulous handling, accidental spills can occur. An incidental spill is a small, manageable release that does not pose a significant immediate threat to health or safety and can be cleaned up by trained laboratory personnel.

Spill Response Decision Workflow

The following diagram outlines the critical decision-making process when responding to a chemical spill.

SpillResponse A Spill Occurs B Assess Situation: - Is the spill large? - Is there immediate danger (fire, injury, high vapor)? A->B C MAJOR SPILL Evacuate Area Alert Supervisor Call Emergency Services B->C YES D MINOR (INCIDENTAL) SPILL Proceed with Cleanup B->D NO E Notify others in the area. Isolate the spill. D->E F Don appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat E->F G Contain the spill. Cover with inert absorbent (e.g., vermiculite, sand). F->G H Sweep up absorbed material from outside-in without creating dust. G->H I Place residue into a labeled, sealed container for hazardous waste disposal. H->I J Clean the spill area with soap and water. I->J K Dispose of all contaminated materials (gloves, wipes) as hazardous waste. J->K L Report incident to supervisor. Restock spill kit. K->L

Caption: Decision workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Procedure:
  • Alert and Isolate: Immediately notify colleagues in the vicinity.[11] Prevent others from entering the spill area.

  • Protect Yourself: Don the appropriate PPE as detailed in Table 1 before approaching the spill.[11][12]

  • Containment: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or clay-based kitty litter.[13] This prevents the dust from becoming airborne. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Working from the outside edges toward the center, carefully sweep up the absorbed material.[11][13] Use non-sparking tools if there is any fire risk. Place the collected residue into a heavy-duty plastic bag or a designated, leak-proof container.

  • Decontamination: Clean the surface where the spill occurred with soap and water.[11] If the chemical is highly toxic, the rinse water may also need to be collected as hazardous waste.[13]

  • Final Disposal: Seal the container with the spill residue. Label it clearly as "Spill Debris: this compound" and dispose of it through your institution's hazardous waste management program.[11] All contaminated PPE (gloves, etc.) must also be disposed of as hazardous waste.

  • Report and Restock: Inform your supervisor of the incident and ensure the spill kit is replenished.[13]

Final Disposal: The Path to Destruction

Accumulated waste and spill cleanup residues of this compound must not be disposed of in regular trash or flushed down the drain.[1][14] The accepted and regulated method for final disposal is through a licensed hazardous waste contractor.

Primary Disposal Method: Chemical Incineration

The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[10]

  • Why Incineration? The high temperatures (around 1200 K or higher) are necessary to ensure the complete destruction of the aromatic ring and the halogen-carbon bonds.[6]

  • Why Afterburners and Scrubbers? The combustion of chlorinated and brominated compounds can produce acidic gases like hydrogen chloride (HCl) and hydrogen bromide (HBr). Scrubbers are essential to neutralize these corrosive gases before they are released into the atmosphere, preventing acid rain and environmental damage.

Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and removal of hazardous waste. Always follow their specific guidelines for scheduling a waste pickup.

Regulatory Framework: A Commitment to Compliance

The procedures outlined in this guide are based on regulations set forth by major governing bodies to ensure workplace safety and environmental protection.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees on the hazards of chemicals in the workplace.[15] The Laboratory Standard (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan that includes procedures for safe handling and disposal.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste from "cradle to grave."[16] Halogenated organic compounds are often classified under specific EPA waste codes.

Adherence to these regulations is not just a legal requirement but a professional and ethical responsibility.

Conclusion

The proper disposal of this compound is a multi-step process that demands diligence, from the initial handling with appropriate PPE to correct segregation, spill management, and final disposal via a licensed facility. By understanding the chemical's hazards and the rationale behind these procedures, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and protect our shared ecosystem.

References

  • 4-Bromo Benzaldehyde CAS No 1122-91-4 MATERIAL SAFETY DATA SHEET SDS/MSDS . LobaChemie. [Link]

  • Safety Data Sheet: Benzaldehyde . Carl ROTH. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Temarry Recycling. [Link]

  • 4-Bromo-3,5-difluorobenzaldehyde PubChem CID 23443785 . PubChem. [Link]

  • Method 612: Chlorinated Hydrocarbons . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.) . Occupational Safety and Health Administration. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide . The City University of New York. [Link]

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Guide for Chemical Spill Response . American Chemical Society. [Link]

  • 1910.1028 - Benzene . Occupational Safety and Health Administration. [Link]

  • Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.